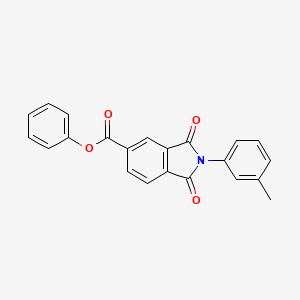
5-amino-1-(3-chloro-4-methylphenyl)-4-(4-hydroxyquinazolin-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-amino-1-(3-chloro-4-methylphenyl)-4-(4-hydroxyquinazolin-2-yl)-1,2-dihydro-3H-pyrrol-3-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolone core, substituted with various functional groups, including an amino group, a chloro-methylphenyl group, and a hydroxyquinazolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-(3-chloro-4-methylphenyl)-4-(4-hydroxyquinazolin-2-yl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Substitution Reactions: Introduction of the amino group, chloro-methylphenyl group, and hydroxyquinazolinyl group through nucleophilic substitution or electrophilic aromatic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice to maximize yield and purity.
Use of Catalysts: To enhance reaction rates and selectivity.
Scalability: Ensuring the process is scalable from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
“5-amino-1-(3-chloro-4-methylphenyl)-4-(4-hydroxyquinazolin-2-yl)-1,2-dihydro-3H-pyrrol-3-one” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Ketones, quinones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for treating diseases due to its unique structure and functional groups.
Material Science: As a building block for the synthesis of advanced materials with specific properties.
Biological Research: As a probe or inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of “5-amino-1-(3-chloro-4-methylphenyl)-4-(4-hydroxyquinazolin-2-yl)-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(3-chloro-4-methylphenyl)-4-(4-hydroxyquinazolin-2-yl)-1,2-dihydro-3H-pyrrol-3-one: can be compared with other pyrrolone derivatives, quinazolinyl compounds, and substituted phenyl compounds.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups in a single molecule provides unique reactivity and potential for diverse applications.
Structural Complexity: The combination of a pyrrolone core with quinazolinyl and phenyl substituents offers a unique structural framework for interaction with biological targets.
Properties
Molecular Formula |
C19H15ClN4O2 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H15ClN4O2/c1-10-6-7-11(8-13(10)20)24-9-15(25)16(17(24)21)18-22-14-5-3-2-4-12(14)19(26)23-18/h2-8,21,25H,9H2,1H3,(H,22,23,26) |
InChI Key |
AVJGKQPHSIISDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B15036792.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15036797.png)
![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethylphenyl)amino]methylidene]benzamide](/img/structure/B15036800.png)
![2-(Allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15036805.png)
![N-{(2Z)-2-[(furan-2-ylcarbonyl)amino]-3-phenylprop-2-enoyl}phenylalanine](/img/structure/B15036810.png)

![4-{(E)-2-[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]vinyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B15036827.png)
![1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B15036835.png)
![4-({4-Methoxy-6-[4-(phenylcarbamoyl)phenoxy]-1,3,5-triazin-2-YL}oxy)-N-phenylbenzamide](/img/structure/B15036842.png)
![2-{[(2-fluorophenyl)carbonyl]amino}-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15036845.png)
![4-(azepan-1-yl)-N-(4-bromophenyl)-6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B15036847.png)
![(6Z)-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15036857.png)


